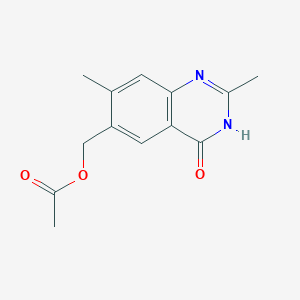
(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is a chemical compound with the molecular formula C13H14N2O3 and a molar mass of 246.26 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate typically involves the reaction of 6-hydroxy-7-methoxy-4-oxoquinazoline with acetic anhydride in the presence of pyridine . The reaction is carried out at elevated temperatures, usually around 100°C, and requires several hours to complete . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters and using industrial-grade reagents .
化学反应分析
Types of Reactions
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
Chemistry
In chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is explored for its potential therapeutic applications. It has shown promise in the development of anti-inflammatory and analgesic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
相似化合物的比较
Similar Compounds
2-Ethyl-3,4-dihydroquinazoline hydrochloride: Similar in structure but with different substituents, leading to varied biological activities.
6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline: Contains chlorine atoms, which can enhance its antimicrobial properties.
6,7-Dimethoxy-2-methyl-3-phenyl-3,4-dihydroquinazoline hydrochloride: Features methoxy groups that can influence its pharmacokinetic properties.
Uniqueness
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
生物活性
(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate is a synthetic organic compound with a unique quinazoline structure. The compound's molecular formula is C13H14N2O3 and it has a molar mass of 246.26 g/mol. Its structure features a quinazolinone core that is known for its significant biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound's unique substitution pattern, including dimethyl groups at positions 2 and 7 and an acetyl group at the methyl position, enhances its lipophilicity and reactivity. These structural features are critical in determining the compound's biological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 838858-86-9 |
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate |
Biological Activity
Research indicates that compounds with a quinazolinone backbone exhibit a variety of pharmacological effects. The biological activities predicted for This compound include:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Antimicrobial Activity : Its structural analogs have demonstrated effectiveness against bacterial and fungal strains.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized to inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing catalytic efficiency.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar quinazoline derivatives:
- Antiplatelet Activity : A study on acetoxy quinolones revealed their ability to inhibit cyclooxygenase-1 (Cox-1), leading to decreased thromboxane A2 levels and inhibition of platelet aggregation . This suggests that This compound may also exhibit similar antiplatelet properties.
- In Vitro Studies : In vitro assays have indicated that quinazoline derivatives can modulate nitric oxide synthase activity, enhancing intracellular nitric oxide levels which are crucial for various physiological processes .
- Comparative Analysis with Other Compounds : A comparative study highlighted that other quinazoline derivatives like 2-Methylquinazolinone and 3-Aminoquinazoline possess distinct biological activities such as anticancer and antiviral effects, respectively. This emphasizes the potential uniqueness of This compound in therapeutic applications.
Synthetic Routes
The synthesis of This compound typically involves multi-step organic reactions. One common method includes the reaction of 6-hydroxy-7-methoxy-4-oxoquinazoline with acetic anhydride in the presence of pyridine. This synthetic pathway not only yields the desired compound but also allows for further modifications to enhance biological activity.
属性
CAS 编号 |
838858-86-9 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-12-11(13(17)15-8(2)14-12)5-10(7)6-18-9(3)16/h4-5H,6H2,1-3H3,(H,14,15,17) |
InChI 键 |
VZAZVSUZJVVXBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1COC(=O)C)C(=O)NC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















